5-(2,4-Dimethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- Aryl group: A 2,4-dimethoxy-phenyl substituent at position 5, contributing electron-donating effects via methoxy groups.
- Side chain: A 3-imidazol-1-yl-propyl group at position 1, enhancing solubility and bioactivity through the imidazole ring’s nitrogen atoms.
- Hydroxyl group: A 3-hydroxy substituent, enabling hydrogen bonding and metal coordination.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole and aromatic interactions are critical .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-30-15-6-7-16(18(13-15)31-2)20-19(21(27)17-5-3-12-32-17)22(28)23(29)26(20)10-4-9-25-11-8-24-14-25/h3,5-8,11-14,20,28H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTILPKRVXMWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, furan derivatives have been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The compound may share similar mechanisms of action due to its structural components, particularly the furan moiety which is known for its bioactivity.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |
| N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | S. aureus | Not specified |
Anticancer Properties
The compound's structural elements suggest potential anticancer activity. Furan derivatives have been evaluated for their effects on human cancer cell lines, with some showing promising results against cervical cancer cells (HeLa) . The mechanism often involves mitochondrial modification and induction of apoptosis in cancer cells.
Table 2: Anticancer Activity of Furan Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Conjugate 10 | HeLa | 0.15 ± 0.05 |
| 5-nitrofuran derivatives | Various human tumor lines | Not specified |
Anti-inflammatory Effects
Furan compounds have also been studied for their anti-inflammatory properties. Certain derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound Name | Mechanism | Effectiveness |
|---|---|---|
| 1-furan-2-yl-3-pyridin-2-yl-propenone | COX/LOX inhibition | Significant |
Case Study: Antibacterial Evaluation
In a study assessing various furan derivatives, one compound exhibited broad-spectrum antibacterial activity against multiple strains, outperforming standard antibiotics like streptomycin and tetracycline . This highlights the potential of furan-based compounds in developing new antibacterial agents.
Case Study: Anticancer Activity
A series of furan derivatives were tested against HeLa cells, revealing that specific modifications to the furan structure enhanced their cytotoxic effects . The study concluded that further exploration into structural optimization could yield more effective anticancer agents.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group (Position 5)
The aryl group at position 5 significantly modulates electronic and steric properties. Comparisons include:
Key Observations :
Acyl Group Variations (Position 4)
The acyl group at position 4 influences electronic distribution and intermolecular interactions:
Key Observations :
Side Chain Modifications (Position 1)
The side chain at position 1 affects solubility and bioactivity:
Q & A
Q. What are common synthetic strategies for preparing pyrrol-2-one derivatives like this compound?
The synthesis of pyrrol-2-one derivatives typically involves base-assisted cyclization reactions. For example, 5-hydroxy-pyrrol-2-one intermediates can undergo nucleophilic substitution with aryl or heteroaryl groups under alkaline conditions (e.g., KOH/EtOH) to form the final product . Key reagents include potassium permanganate for oxidation steps and alkylating agents for functionalizing substituents . Characterization relies on NMR (¹H/¹³C), FTIR, and HRMS to confirm regiochemistry and purity .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Critical techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., hydroxyl, imidazole, and furan protons) and carbon connectivity .
- HRMS : For precise molecular weight validation and fragmentation pattern analysis .
- FTIR : To detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration using SHELXL for refinement .
Q. How can researchers design experiments to assess tautomeric behavior in this compound?
The hydroxyl and carbonyl groups in pyrrol-2-ones may exhibit keto-enol tautomerism. To study this:
- Perform pH-dependent NMR in DMSO-d₆ or CDCl₃ to track proton shifts .
- Use UV-Vis spectroscopy to monitor absorption changes under varying pH conditions.
- Compare computational models (e.g., DFT) with experimental data to predict stable tautomers .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Discrepancies may arise from dynamic processes (e.g., rotamerism) or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : To identify through-space couplings and confirm spatial arrangements of substituents .
- Variable-temperature NMR : Suppresses signal broadening caused by conformational exchange .
- X-ray crystallography : Provides definitive bond lengths/angles to validate structural hypotheses .
Q. What computational methods are suitable for analyzing electron density distribution in this compound?
- Multiwfn : Enables topology analysis of electron density (e.g., Laplacian, ELF) to identify critical regions like hydrogen-bonding sites .
- Electrostatic potential mapping : Predicts reactive sites for electrophilic/nucleophilic attacks .
- Combine with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) for accurate charge distribution models .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?
Focus on modifying substituents:
- Furan-2-carbonyl group : Replace with other heterocyclic carbonyls (e.g., thiophene) to alter lipophilicity .
- Imidazole-propyl chain : Introduce bulkier groups (e.g., morpholine) to enhance target binding selectivity .
- Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
- Employ anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Use molecular sieves (3Å) in reaction mixtures to absorb residual water .
- Monitor reaction progress via TLC with fluorescent indicators to avoid premature quenching .
Q. How can catalytic reductive cyclization improve yield in related N-heterocycles?
Palladium catalysts (e.g., Pd/C) with formic acid as a CO surrogate enable efficient nitroarene cyclization. Key parameters:
- Catalyst loading : Optimize between 5–10 mol% to balance cost and activity .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- Temperature control : Maintain 80–100°C to accelerate reductive elimination without side reactions .
Methodological Considerations
Q. What experimental protocols validate mechanistic pathways in substituent functionalization?
Q. How can chiral chromatography resolve enantiomers in derivatives with multiple stereocenters?
- Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases .
- Compare retention times with racemic mixtures to confirm enantiopurity .
- Validate with circular dichroism (CD) to correlate elution order with absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
